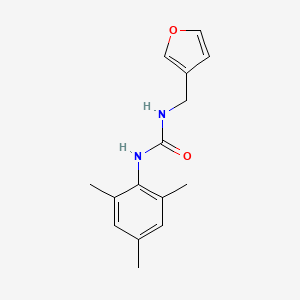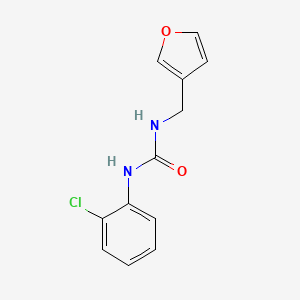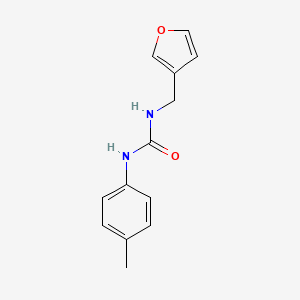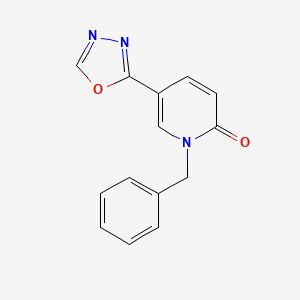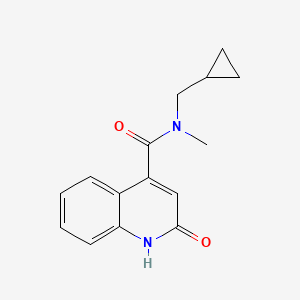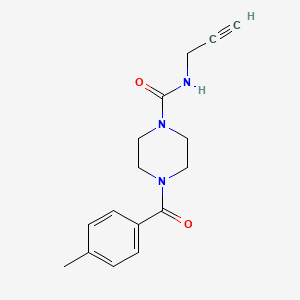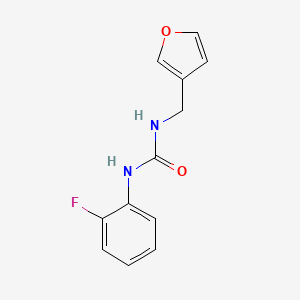
1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of novel cancer therapies.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea involves the inhibition of BTK activity. BTK is a key enzyme involved in the regulation of B-cell signaling, and its activity has been shown to be dysregulated in several types of cancer. 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have significant biochemical and physiological effects in cancer cells. Specifically, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the activity of key signaling pathways involved in cancer progression. Additionally, 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have minimal toxicity in normal cells, making it a promising candidate for the development of novel cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea is its specificity for BTK inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of BTK in cancer progression. Additionally, 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have minimal toxicity in normal cells, making it a safe compound to use in laboratory experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain laboratory assays.
Orientations Futures
There are several future directions for the study of 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the development of novel cancer therapies based on this compound. 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. Additionally, there is a need for further studies to elucidate the mechanisms of action of this compound and to identify potential biomarkers of response. Finally, there is a need for the development of more efficient synthesis methods to improve the yield and purity of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2-fluoroaniline with furfural in the presence of a catalyst to form the intermediate 2-(furan-3-ylmethylamino)fluorobenzene. This intermediate is then reacted with urea to yield the final product, 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea. The synthesis of this compound has been reported in several research articles, and the procedure has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cancer progression. Specifically, 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell signaling. This inhibition leads to the suppression of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-10-3-1-2-4-11(10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLKWBSGZIMIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

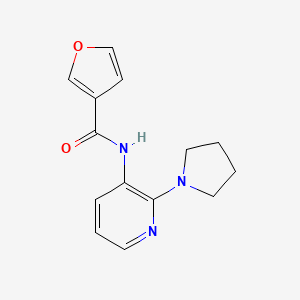


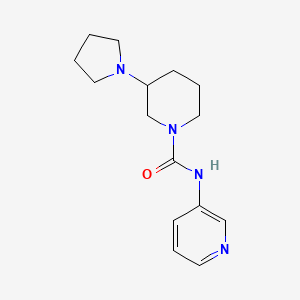


![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)
